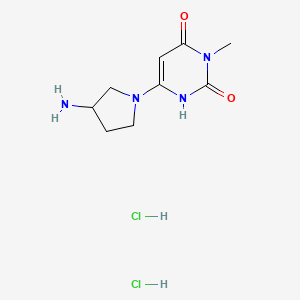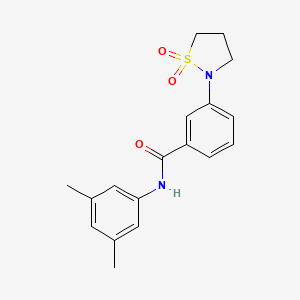![molecular formula C9H11N5 B2553189 4-[2-(1H-tetrazol-5-yl)ethyl]aniline CAS No. 1159696-59-9](/img/structure/B2553189.png)
4-[2-(1H-tetrazol-5-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The papers do not specifically mention the synthesis of 4-[2-(1H-tetrazol-5-yl)ethyl]aniline, but they do provide examples of synthetic methods for related compounds. For instance, the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines is reported to involve a one-pot method using ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes with a catalyst in ethanol under reflux conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 4-[2-(1H-tetrazol-5-yl)ethyl]aniline, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, is described with specific dihedral angles and conformations . The aniline group in this molecule is nearly perpendicular to the pyrazoline ring, which could imply that in 4-[2-(1H-tetrazol-5-yl)ethyl]aniline, the tetrazole ring might also influence the overall conformation of the molecule and its electronic properties.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions of 4-[2-(1H-tetrazol-5-yl)ethyl]aniline. However, substituted anilines are known to participate in various chemical reactions, including electrophilic substitution and coupling reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[2-(1H-tetrazol-5-yl)ethyl]aniline are not directly reported, the papers do discuss properties of structurally related compounds. For example, the electrochemical synthesis and characterization of a novel polymer based on a substituted aniline derivative is described, indicating that such compounds can exhibit good electrical conductivity and potential application in dye-sensitized solar cells . This suggests that 4-[2-(1H-tetrazol-5-yl)ethyl]aniline may also possess interesting electronic properties that could be explored for similar applications.
Wissenschaftliche Forschungsanwendungen
Ethylene Perception and Its Inhibition
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly influenced research on fruits and vegetables, highlighting the role of ethylene in ripening and senescence. Its application in commercial technology aims to improve product quality, although its use varies across different products. This review outlines the varied responses to 1-MCP across selected fruits and its potential benefits and limitations for commercial use, providing insights into general physiological and biochemical responses to 1-MCP (Watkins, 2006).
CO2 Utilization in Organic Synthesis
The chemical fixation of CO2 with aniline derivatives represents a novel avenue for synthesizing functionalized azole compounds. Utilizing CO2 as a feedstock in organic synthesis offers access to value-added chemicals from an economical, non-toxic, and renewable resource. The review surveys research on the preparation of benzene-fused azole compounds from anilines and CO2, indicating a promising methodology for the synthesis of important natural and biologically active azole derivatives (Vessally et al., 2017).
Poly(3,4-ethylenedioxythiophene) as Thermoelectric Materials
This mini-review discusses the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials. With systematic research since 2008, PEDOT-based materials have shown promising ZT values, indicating potential for military and niche applications. The review covers various PEDOT-based materials in nanoscales, mixtures, and composites, summarizing their TE properties to facilitate future TE research (Yue & Xu, 2012).
Ionic Liquids in Industrial Utilization
The potential of ionic liquid 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) for dissolving biopolymers like cellulose and chitin has prompted steps toward its industrial scale use. Addressing the urgency to understand its toxicity and environmental impact, this review discusses the available literature on [C2mim][OAc], suggesting it as a relatively safe choice for industrial applications, while emphasizing the need for comprehensive toxicity information (Ostadjoo et al., 2018).
Electron Transport System Activity
The review on electron transport system (ETS) activity in soil, sediment, and pure cultures examines the development of rapid, simple, and reliable assays for ETS activity. ETS activity, resulting from various metabolic processes, provides a measure of the general bioactivity in soil or sediment, with tetrazolium salts used to indicate ETS activity through the production of formazan (Trevors, 1984).
Eigenschaften
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOSUZPCYSKYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)
![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)



![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)